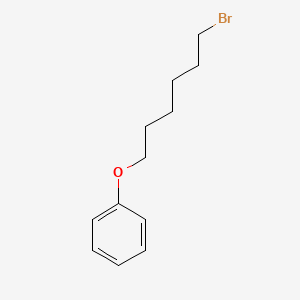

3-Chloro-5-fluoro-3'-iodobenzophenone

Overview

Description

3-Chloro-5-fluoro-3'-iodobenzophenone is a substituted benzophenone molecule that has not been directly studied in the provided papers. However, similar compounds have been analyzed, such as 4-Chloro-3-iodobenzophenone and 3,4-dimethoxy-4'-chloro-dibenzophenone . These studies provide insights into the vibrational spectra, molecular structure, and chemical properties that could be relevant to 3-Chloro-5-fluoro-3'-iodobenzophenone.

Synthesis Analysis

While there is no direct synthesis analysis for 3-Chloro-5-fluoro-3'-iodobenzophenone, related compounds such as 4-Chloro-2-fluoro-5-nitrobenzoic acid have been used as building blocks for heterocyclic synthesis . This suggests that similar methods could potentially be applied to synthesize 3-Chloro-5-fluoro-3'-iodobenzophenone and its derivatives for use in drug discovery and material science.

Molecular Structure Analysis

The molecular structure of compounds similar to 3-Chloro-5-fluoro-3'-iodobenzophenone has been studied using spectroscopic methods and quantum chemical calculations . For instance, 4-Chloro-3-iodobenzophenone was analyzed using FT-IR, FT-Raman, and DFT calculations to understand its vibrational modes and intramolecular interactions . These techniques could be applied to 3-Chloro-5-fluoro-3'-iodobenzophenone to gain insights into its molecular stability and reactivity.

Chemical Reactions Analysis

The reactivity of chloro- and fluoro-substituted benzophenones has not been explicitly discussed in the provided papers. However, the presence of halogens in these compounds suggests that they could participate in various organic reactions, such as nucleophilic aromatic substitution or coupling reactions, which are commonly used in the synthesis of complex organic molecules .

Physical and Chemical Properties Analysis

The physical and chemical properties of halogenated benzophenones can be inferred from studies on similar compounds. For example, the HOMO-LUMO energy gap and Fukui functions of 4-Chloro-3-iodobenzophenone were calculated to predict its UV-absorption behavior and reactive sites . Additionally, the vibrational spectra and thermodynamic properties of related chloro- and fluoro-substituted aromatic compounds have been characterized using FTIR, FT-Raman, and DFT methods . These studies provide a foundation for understanding the properties of 3-Chloro-5-fluoro-3'-iodobenzophenone, which could be important for its potential applications in various fields.

Scientific Research Applications

Synthesis and Spectral Analysis

Research on molecules similar to 3-Chloro-5-fluoro-3'-iodobenzophenone, such as substituted benzophenones and their derivatives, has revealed significant insights into their synthesis, structural analysis, and potential applications. For instance, compounds synthesized from 2-amino-2′,5-dichlorobenzophenone and 2-amino-5-chloro-2'-fluorobenzophenone exhibit unique photo physical properties, including UV, emission, and fluorescent quantum yields. These findings, supported by FT-NMR spectra, single crystal X-ray diffraction, and DFT calculations, suggest potential applications in materials science, particularly in developing novel fluorescent materials and chemical sensors (Satheeshkumar et al., 2017).

Herbicidal Activity

The synthesis of novel compounds with herbicidal activity against various plants has been explored, using derivatives of 3-Chloro-5-fluoro-3'-iodobenzophenone as key intermediates. These studies highlight the molecule's role in creating compounds that exhibit potent activity without harming crops, suggesting its utility in agricultural chemical research (Tajik & Dadras, 2011).

Molecular Geometry and Chemical Reactivity

Investigations into the molecular geometry and chemical reactivity of derivatives of 1,2,4-triazoles, which are synthesized using precursors related to 3-Chloro-5-fluoro-3'-iodobenzophenone, have revealed significant intermolecular interactions. These studies, combining experimental and theoretical analyses, provide insights into the design of biologically active molecules, with implications for pharmaceutical research and development (Shukla et al., 2014).

Fluorescent Sensing Applications

The development of fluorescent sensors for metal ion detection demonstrates the utility of molecules related to 3-Chloro-5-fluoro-3'-iodobenzophenone in creating sensitive and selective probes for bio-imaging and environmental monitoring. This research underscores the potential of these molecules in designing chemosensors for various applications, including the detection of Al3+ ions in living cells (Ye et al., 2014).

Anticancer Activity

Studies on the synthesis and evaluation of derivatives for their anticancer activity have highlighted the potential of molecules related to 3-Chloro-5-fluoro-3'-iodobenzophenone in medical research. These compounds show significant inhibitory effects on various cancer cell lines, pointing towards their potential in developing new anticancer agents (Ermut et al., 2014).

properties

IUPAC Name |

(3-chloro-5-fluorophenyl)-(3-iodophenyl)methanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H7ClFIO/c14-10-4-9(5-11(15)7-10)13(17)8-2-1-3-12(16)6-8/h1-7H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSAXZAWQASISRE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)I)C(=O)C2=CC(=CC(=C2)Cl)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H7ClFIO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.55 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Chloro-5-fluoro-3'-iodobenzophenone | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[3-[(E)-N-hydroxy-C-methylcarbonimidoyl]-2,2-dimethylcyclobutyl]acetic acid](/img/structure/B3023623.png)